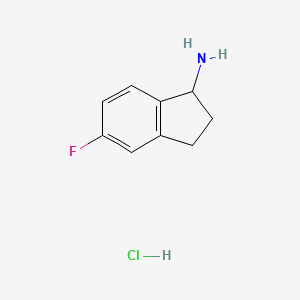

5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Übersicht

Beschreibung

5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: is a chemical compound with the molecular formula C9H11ClFN. It is a fluorinated derivative of indanamine, characterized by the presence of a fluorine atom at the 5-position of the indane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

Reduction: The reduction of the resulting fluorinated intermediate to form the dihydro-indane structure.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various hydrogenated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position or the indane ring.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Oxidation: Formation of 5-fluoro-2,3-dihydro-1H-inden-1-one.

Reduction: Formation of 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Substitution: Various substituted indanamine derivatives.

Hydrolysis: Free 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is characterized by a fluorine atom at the 5th position of the indane ring. This modification enhances its lipophilicity and biological activity. The compound interacts with various receptor systems, exhibiting properties such as:

- Receptor Binding : It shows high binding affinity to neurotransmitter receptors, including dopamine D2 and cannabinoid receptors, which are crucial for mood regulation and cognitive functions.

- Enzyme Inhibition : The compound may inhibit monoamine oxidase B (MAO-B), potentially increasing dopamine levels in the brain, which is beneficial for treating neurodegenerative diseases like Parkinson’s disease .

Medicinal Chemistry

Research indicates that this compound is being explored for its therapeutic applications in neurology and oncology. Its ability to modulate neurotransmitter systems positions it as a candidate for developing new antidepressants and neuroprotective agents .

Anticancer Research

Preliminary studies suggest that indole derivatives, including this compound, may induce apoptosis in cancer cells. Its structural characteristics allow it to interact with cellular pathways involved in cancer progression .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens, indicating its applicability in infectious disease treatment .

Case Studies and Research Findings

Several studies have focused on the biological activity and pharmacological potential of this compound:

Pharmacokinetics

The pharmacokinetic profile remains under investigation; however, its solid state at room temperature suggests stability under standard conditions. Ongoing toxicological studies aim to establish safety profiles for potential therapeutic applications .

Binding Affinity Studies

Research has demonstrated that modifications to the compound can significantly affect its binding affinity to serotonin receptors. For instance, derivatives of the compound have been synthesized that exhibit nanomolar binding affinities to both 5-HT1A and 5-HT7 receptors, showcasing the importance of structural optimization in drug design .

Wirkmechanismus

The mechanism of action of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, potentially leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research, with studies focusing on its effects on neurotransmitter systems and enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

- 5-fluoro-1-indanamine

- 2,3-dihydro-1H-inden-1-amine

- 5-chloro-2,3-dihydro-1H-inden-1-amine

Comparison: 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to non-fluorinated or differently substituted analogs. The fluorine atom increases lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in research and potential therapeutic applications.

Biologische Aktivität

5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a synthetic organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, activity profiles, and relevant research findings.

- Molecular Formula: C₉H₁₁ClF

- Molecular Weight: 187.64 g/mol

- CAS Number: 223754-20-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the fluorine atom enhances binding affinity and selectivity, which may lead to modulation of critical biological pathways. Current research suggests that this compound may act as an antagonist in several receptor systems, particularly those involved in neurological functions.

Antagonistic Effects

Studies indicate that this compound exhibits antagonistic properties in various receptor systems. Notably, it has shown potential in modulating neurotransmitter systems associated with mood regulation and cognitive function. This suggests possible applications in treating mood disorders and neurodegenerative diseases .

Anti-inflammatory and Analgesic Properties

Computer-aided predictions have highlighted the compound's potential for anti-inflammatory and analgesic effects. These properties are critical for developing new therapeutic agents aimed at managing pain and inflammation-related conditions.

Study on Neurotransmitter Interaction

A study investigating the interaction of this compound with serotonin receptors revealed that the compound could effectively inhibit receptor activity, leading to altered neurotransmitter release patterns. This finding supports its potential use in treating psychiatric disorders where serotonin dysregulation is a factor.

In Vivo Efficacy

In vivo studies have demonstrated that administration of the compound resulted in significant behavioral changes in animal models, suggesting its efficacy in modulating mood and anxiety levels. These findings warrant further exploration into its therapeutic potential .

Comparative Biological Activity

The table below summarizes the biological activities of this compound compared to related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoroindole | Indole structure with fluorine | Antidepressant effects |

| 2-Aminoindane | Amino group on indane | Neurological activity |

| 3-Fluorophenylalanine | Phenylalanine derivative with fluorine | Potential neuroprotective properties |

| 5-Fluoro-2,3-dihydro-1H-indene | Dihydro-indene structure with fluorinated amine | Antagonistic effects on neurotransmitter systems |

Synthesis Methods

Several synthesis methods for producing this compound have been reported, focusing on maintaining stereochemical integrity while optimizing yield. These methods are crucial for facilitating further research into its biological applications .

Safety and Toxicology

While promising in terms of biological activity, safety assessments indicate that this compound may pose risks such as skin irritation and acute toxicity if ingested. Therefore, handling precautions are necessary when working with this compound .

Eigenschaften

IUPAC Name |

5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDKGIXHFMGJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598405 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223754-20-9 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.